Ilomastat (formerly known as GM6001) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as a potent, competitive inhibitor of a wide range of MMPs, including collagenases, gelatinases, and stromelysins. [, , , , ] This broad inhibitory spectrum makes Ilomastat a valuable tool for investigating the roles of MMPs in various biological processes and disease models. Ilomastat has been extensively studied in preclinical research for its potential therapeutic applications in various conditions, including cancer, fibrosis, and inflammatory diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Ilomastat is synthesized through a multi-step chemical process that typically involves the reaction of specific precursors under controlled conditions. The synthesis usually starts with the formation of a hydroxamate group, which is critical for its inhibitory activity against metalloproteinases.
Specific parameters such as temperature, pH, and reaction time are optimized to enhance yield and purity. For instance, maintaining a slightly acidic pH during the hydroxamate formation can improve the efficiency of the reaction .
Ilomastat's molecular structure features a hydroxamate moiety that is crucial for its interaction with metalloproteinases. The compound's structure can be represented as follows:
X-ray crystallography studies have provided insights into its binding conformation within metalloproteinase active sites, confirming its role as a competitive inhibitor .
Ilomastat primarily undergoes reactions that involve binding to metalloproteinases. The key reactions include:
The effectiveness of Ilomastat can be quantified using inhibition constants (IC50 values), which indicate its potency against specific metalloproteinases (e.g., IC50 values for MMP-2 range from 7 to 17 nmol/L) .
The mechanism by which Ilomastat exerts its effects involves several key steps:
This mechanism has been validated through various biochemical assays demonstrating reduced activity of metalloproteinases in the presence of Ilomastat .
Ilomastat exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and dictate how it should be stored and handled .
Ilomastat has diverse applications across various fields:
Clinical trials have explored these applications, demonstrating promising results that warrant further investigation into its therapeutic potential .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2